molecular formula C11H10N2OS B2921468 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile CAS No. 136272-75-8

2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile

Cat. No. B2921468
M. Wt: 218.27
InChI Key: ALOUVMZNWQQAEW-UHFFFAOYSA-N
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Description

“2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is a Thiazolidinone derivative . It has a molecular weight of 218.27 and a molecular formula of C11H10N2OS . It can act as an antiulcer agent which inhibits the secretion of gastric acid . The compound is also known by its CAS number 136272-75-8 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two new series of oxothiazolidine benzoate and acetate derivatives were synthesized and evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors . They were obtained in good to excellent yield by the heterocyclization of 1-aroyl-3-(2-benzothiazolyl) thioureas and ethyl 4-(3-aroylthioureido)benzoates, respectively, with dimethyl acetylenedicarboxylate (DMAD) in dry methanol .


Molecular Structure Analysis

The molecular structure of “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” includes a thiazolidinone ring attached to a benzonitrile group . The IUPAC name is 2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile . The InChI key is ALOUVMZNWQQAEW-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been evaluated as aldehyde reductase (ALR1) and aldose reductase (ALR2) inhibitors .


Physical And Chemical Properties Analysis

The compound has a number of computed properties . It has a heavy atom count of 15, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 0 . Its topological polar surface area is 69.4Ų . The compound is canonicalized .

Scientific Research Applications

Application in Medicine

“2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is a Thiazolidinone derivative .

Summary of the Application

This compound can act as an antiulcer agent which inhibits the secretion of gastric acid .

Results or Outcomes

Application in Electrochemically-driven Actuators

Electrochemically-driven actuators are pivotal for converting external energy into mechanical motion and have become increasingly vital in a wide range of applications, from the subtle engineering of soft robotics to the demanding environments of aerospace exploration . While “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in the development of these actuators due to its chemical properties.

Application in Photocatalysis and Biosensing

Polymeric carbon nitride is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from photocatalysis, and photoelectrochemistry, to biosensors . Again, while “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in these fields due to its chemical properties.

Application in Multiplexers

While “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” is not specifically mentioned, it could potentially be used in the development of multiplexers due to its chemical properties . Multiplexers are combinational logic circuits designed to switch one of several input lines to a single common output line by the application of a control logic .

Application in Biomedical Field

Poly (2-oxazoline)s, a similar compound to “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile”, has been used in the biomedical field . The highly tunable structure and function of poly (2-oxazoline)s, with excellent physical and biological properties, have shown great potential for application in the initial exploratory work . Currently, there are a lot of applied studies related to the water solubility, invisibility, and thermoresponsive of poly (2-oxazoline)s, mainly focused on drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel .

Future Directions

While specific future directions for “2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile” are not mentioned in the search results, similar compounds have been suggested as useful lead structures for the generation of candidate compounds to target a number of pathological conditions, most notably long-term diabetic complications .

properties

IUPAC Name

2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOUVMZNWQQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)N1CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile

Synthesis routes and methods

Procedure details

A mixture containing 3.09 g (0.03 mol) of 2-thiazolidinone, 11.2 g (0.081 mol) of potassium carbonate, 1.8 g (0.018 mol) of potassium hydrogen carbonate, 0.5 ml (0.027 mol) of water and 6.47 g (0.033 mol) of 2-bromomethylbenzonitrile in 30 ml of methyl isobutyl ketone is refluxed for 5 hours, then cooled down. After adding 30 ml of water the mixture is stirred for 30 minutes, the insoluble precipitate is filtered off, washed twice with 10 ml of water each and dried. After recrystallizing 4.71 g of crude product from 20 ml of ethanol under simultaneous clarification with activated carbon 3.39 g (51.8%) of white, crystalline title compound are obtained, m.p.: 116°-117° C.
Quantity
3.09 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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